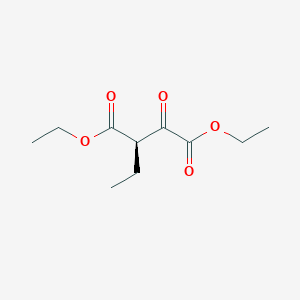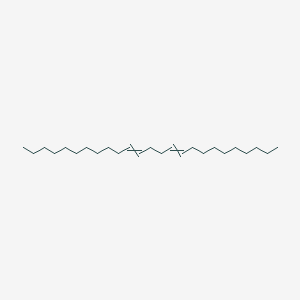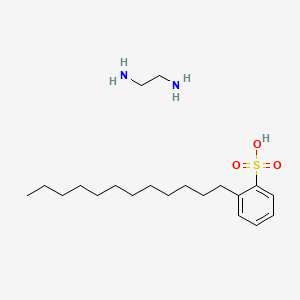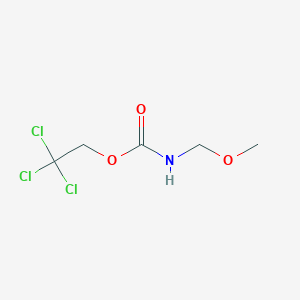
2,2,2-Trichloroethyl (methoxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl (methoxymethyl)carbamate is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of a trichloroethyl group, a methoxymethyl group, and a carbamate functional group. This compound is often used in organic synthesis and as a protecting group for amines and alcohols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl (methoxymethyl)carbamate typically involves the reaction of 2,2,2-trichloroethanol with methoxymethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2,2-Trichloroethanol+Methoxymethyl isocyanate→2,2,2-Trichloroethyl (methoxymethyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl (methoxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler carbamate derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloroethyl oxides, while reduction may produce simpler carbamates.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl (methoxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols, facilitating the synthesis of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethyl (methoxymethyl)carbamate involves its interaction with specific molecular targets. The trichloroethyl group can undergo hydrolysis, releasing trichloroethanol, which can then interact with enzymes and proteins. The carbamate group can form stable complexes with various biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trichloroethyl carbamate
- Methoxymethyl carbamate
- Ethyl carbamate
Uniqueness
2,2,2-Trichloroethyl (methoxymethyl)carbamate is unique due to the presence of both trichloroethyl and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in organic synthesis and various applications.
Propiedades
Número CAS |
64750-96-5 |
|---|---|
Fórmula molecular |
C5H8Cl3NO3 |
Peso molecular |
236.48 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl N-(methoxymethyl)carbamate |
InChI |
InChI=1S/C5H8Cl3NO3/c1-11-3-9-4(10)12-2-5(6,7)8/h2-3H2,1H3,(H,9,10) |
Clave InChI |
BHOUZDSSAPUPLQ-UHFFFAOYSA-N |
SMILES canónico |
COCNC(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



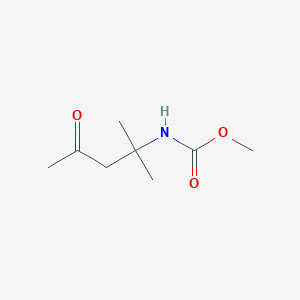
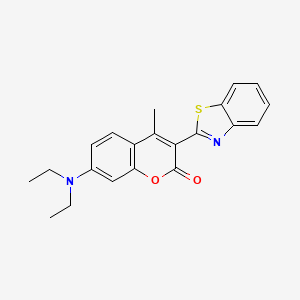
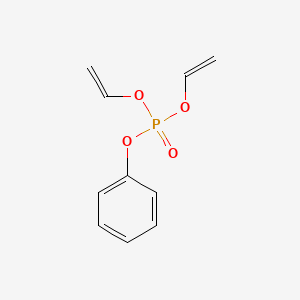
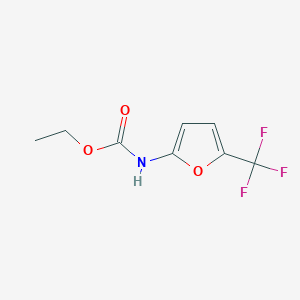
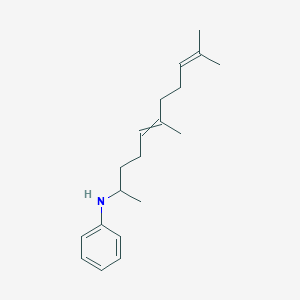
![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)
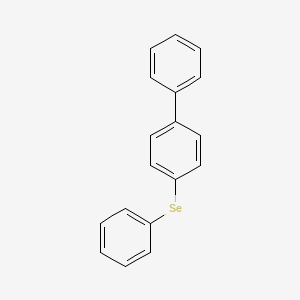

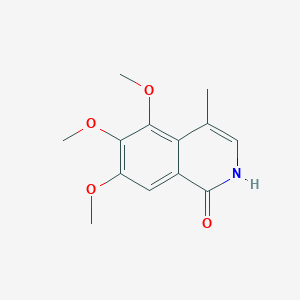
![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)
